molecular formula C24H25N3O5S2 B2634736 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 361478-68-4

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2634736
CAS No.: 361478-68-4
M. Wt: 499.6
InChI Key: DGBCQTXJVLGDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, piperidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with the piperidine and benzamide components. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
  • 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties

Uniqueness

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15-9-16(2)12-27(11-15)34(29,30)19-6-3-17(4-7-19)23(28)26-24-25-20(13-33-24)18-5-8-21-22(10-18)32-14-31-21/h3-8,10,13,15-16H,9,11-12,14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBCQTXJVLGDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.